molecular formula C16H12F2N2O4 B2800329 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide CAS No. 941999-01-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2800329
CAS No.: 941999-01-5
M. Wt: 334.279
InChI Key: QSFVFUXTQFEJGZ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide is a high-purity chemical compound supplied for laboratory research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Identified by CAS Number 941999-01-5, this molecule has a molecular formula of C16H12F2N2O4 and a molecular weight of 334.27 g/mol . The compound features a 1,3-benzodioxole group linked via a methylene bridge to an ethanediamide (oxamide) core, which is further substituted with a 3,4-difluorophenyl ring. This molecular architecture, particularly the benzodioxole and fluorinated phenyl motifs, is commonly investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro bioactivity screening. The presence of the oxamide functional group can be of interest in the development of enzyme inhibitors or receptor ligands. For use in specialized chemical research, this product is available in quantities ranging from 1mg to 100mg with a guaranteed purity of 90% or higher . Researchers should consult the product's safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4/c17-11-3-2-10(6-12(11)18)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVFUXTQFEJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in cancer cells, it may induce apoptosis and cause cell cycle arrest by interacting with key regulatory proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with QOD and ICD

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)

  • Structural Differences: QOD shares the ethanediamide backbone and benzodioxol group with the target compound but replaces the 3,4-difluorophenyl group with a tetrahydroquinolin ethyl moiety.
  • Functional Role: QOD is a falcipain-2 inhibitor, validated via molecular dynamics simulations showing its positioning in a cubic simulation box with the enzyme . The target compound’s difluorophenyl group may confer distinct binding kinetics due to fluorine’s electronegativity and reduced steric bulk compared to QOD’s tetrahydroquinolin ethyl chain.

ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide)

  • Structural Differences: ICD employs a carboxamide backbone instead of ethanediamide, with a biphenyl carbonyl amino propyl group and an indole carboxamide moiety. The indole group provides a planar aromatic system, contrasting with the benzodioxol and difluorophenyl groups in the target compound.
  • Functional Role: ICD also inhibits falcipain-2 but leverages carboxamide’s hydrogen-bonding capacity for enzyme interaction.
Comparison with Acetamide and Pesticide Analogs

Acetamide Derivatives (e.g., Compounds)

  • Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature acetamide backbones with complex aliphatic chains. While these share amide functional groups with the target compound, their elongated hydrophobic chains and lack of aromatic fluorinated groups limit direct comparability in enzyme inhibition roles .

Pesticide Benzamides (e.g., Diflufenican)

  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide) shares a difluorophenyl group with the target compound but incorporates a pyridinecarboxamide backbone.

Data Table: Structural and Functional Comparison

Compound Name Substituent A Substituent B Backbone Target/Application Key Features
Target Compound Benzodioxol methyl 3,4-Difluorophenyl Ethanediamide Falcipain-2 (inferred) Dual H-bonding potential; fluorinated
QOD Benzodioxol Tetrahydroquinolin ethyl Ethanediamide Falcipain-2 inhibitor Heterocyclic nitrogen for π-π stacking
ICD Biphenyl carbonyl Indole carboxamide Carboxamide Falcipain-2 inhibitor Planar indole for aromatic interactions
Acetamide Derivative (e.g., ) Hexane-amino/hydroxy 2,6-Dimethylphenoxy Acetamide Unspecified Aliphatic chain for solubility
Diflufenican 2,4-Difluorophenyl Trifluoromethyl phenoxy Pyridinecarboxamide Herbicide Fluorinated pyridine for lipid solubility

Research Findings and Implications

  • Binding Interactions: QOD’s placement in a falcipain-2 simulation box suggests ethanediamides’ compatibility with enzyme active sites . The target compound’s difluorophenyl group may enhance hydrophobic interactions compared to QOD’s tetrahydroquinolin, though this requires empirical validation.
  • Activity Trends : ICD’s carboxamide backbone demonstrates that amide derivatives can achieve inhibition via diverse binding modes. The target compound’s ethanediamide structure could synergize aromatic and H-bonding interactions for improved efficacy .
  • Synthetic Considerations : Fluorinated aromatic systems (as in the target and diflufenican) improve metabolic stability and membrane permeability, a trait leveraged in both pharmaceuticals and agrochemicals .

Q & A

Q. What are the foundational synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3,4-difluorophenyl)ethanediamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzodioxol-5-ylmethyl intermediate via alkylation or acylation of benzo[d][1,3]dioxol-5-ylmethanol .
  • Step 2: Coupling with 3,4-difluorophenylamine derivatives using oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethanediamide linkage .
  • Optimization: Reaction parameters (e.g., solvent polarity, temperature, catalyst loading) are systematically tested using Design of Experiments (DoE) to maximize yield and purity. For example, DMF or DMSO is preferred for amide bond formation due to their high polarity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H/13C NMR to resolve the benzodioxole methylene group (δ 4.2–4.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS): To confirm the molecular ion peak (expected m/z ~400–420) and fragmentation patterns .
  • X-ray Crystallography: For resolving crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address conflicting reports on the biological activity of benzodioxolyl-ethanediamide derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, inconsistent IC50 values in cytotoxicity studies may stem from differing ATPase assay conditions .
  • Structural Analogues: Compare substituent effects; e.g., replacing 3,4-difluorophenyl with 4-methoxyphenyl alters hydrophobicity and target affinity .
  • Meta-Analysis: Use computational tools (e.g., PubChem BioAssay) to cross-reference activity data and identify outliers .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or oxidoreductases). The benzodioxole moiety may occupy hydrophobic pockets, while the difluorophenyl group engages in π-π stacking .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding free energy (MM-PBSA/GBSA) .
  • QSAR Modeling: Corrogate substituent effects (e.g., fluorine electronegativity) with activity using descriptors like logP and polar surface area .

Q. How can reaction yields be improved using statistical experimental design?

Methodological Answer:

  • DoE Framework: Apply a Central Composite Design (CCD) to optimize variables (e.g., temperature, molar ratio, catalyst concentration). For example, a 3-level CCD for amidation reactions can reduce side-product formation .
  • Response Surface Methodology (RSM): Model interactions between parameters (e.g., solvent volume vs. reaction time) to identify maxima in yield curves .
  • Robustness Testing: Validate optimal conditions under scaled-up or flow-chemistry setups .

Q. What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis of the ethanediamide bond .
  • Lyophilization: Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation .
  • Buffered Solutions: Use PBS (pH 7.4) with 0.1% BSA to stabilize the compound in cell-based assays .

Data Contradiction Analysis

Q. How should researchers interpret divergent solubility data across studies?

Methodological Answer:

  • Solvent Systems: Compare logP values (e.g., calculated vs. experimental) to identify mismatches. For example, discrepancies may arise from using DMSO (polar aprotic) vs. ethanol (polar protic) .
  • pH-Dependent Solubility: Test solubility in buffers (pH 1–10) to map ionization states. The difluorophenyl group may reduce solubility in acidic conditions .
  • Aggregation Screening: Use dynamic light scattering (DLS) to detect nanoaggregates, which can falsely lower measured solubility .

Q. What experimental controls are essential to validate target-specific bioactivity?

Methodological Answer:

  • Negative Controls: Include structurally similar but inactive analogues (e.g., replacing benzodioxole with benzofuran) to rule off-target effects .
  • Knockout Models: Use CRISPR-edited cell lines lacking the putative target enzyme to confirm mechanism .
  • Competitive Binding Assays: Co-administer a known inhibitor (e.g., staurosporine for kinases) to assess displacement .

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